molecular formula C8H6BrIO3 B6195421 2-(2-bromo-4-iodophenoxy)acetic acid CAS No. 2680537-52-2

2-(2-bromo-4-iodophenoxy)acetic acid

Cat. No.: B6195421
CAS No.: 2680537-52-2
M. Wt: 356.9
InChI Key:
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Description

2-(2-bromo-4-iodophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrIO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-iodophenoxy)acetic acid typically involves the halogenation of phenoxyacetic acid derivatives. One common method is the bromination of 2-iodophenoxyacetic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-iodophenoxy)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups through palladium-catalyzed cross-coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield phenoxyacetic acid derivatives with different substituents, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-bromo-4-iodophenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated phenyl ring makes it a versatile intermediate for various chemical transformations.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-iodophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and selectivity for certain molecular targets. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and iodine atoms, which can affect the overall reaction mechanism.

Comparison with Similar Compounds

2-(2-bromo-4-iodophenoxy)acetic acid can be compared with other halogenated phenoxyacetic acids, such as:

  • 2-(2-chloro-4-iodophenoxy)acetic acid
  • 2-(2-bromo-4-chlorophenoxy)acetic acid
  • 2-(2-fluoro-4-iodophenoxy)acetic acid

These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of bromine and iodine in this compound imparts distinct chemical properties, such as higher reactivity and different electronic effects, making it a valuable compound for specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromo-4-iodophenoxy)acetic acid involves the reaction of 2-bromo-4-iodophenol with chloroacetic acid in the presence of a base to form the intermediate 2-(2-bromo-4-iodophenoxy)acetic acid. The intermediate is then hydrolyzed to form the final product.", "Starting Materials": [ "2-bromo-4-iodophenol", "chloroacetic acid", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-bromo-4-iodophenol and chloroacetic acid in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate 2-(2-bromo-4-iodophenoxy)acetic acid.", "Step 5: Hydrolyze the intermediate in a basic solution (e.g. sodium hydroxide) at elevated temperature (e.g. 80°C) for several hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, 2-(2-bromo-4-iodophenoxy)acetic acid." ] }

CAS No.

2680537-52-2

Molecular Formula

C8H6BrIO3

Molecular Weight

356.9

Purity

95

Origin of Product

United States

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